

An In-depth Technical Guide to Foliamenthic Acid (CAS Number: 26187-80-4)

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Compound of Interest

Compound Name: *Foliamenthic acid*

Cat. No.: B021783

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Foliamenthic acid, also known as Foliamenthic acid or 8-Carboxygeraniol, is a monoterpenoid compound with the CAS number 26187-80-4. This guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities, targeting professionals in research and drug development. The information presented herein is a synthesis of available scientific literature, highlighting the potential of **Foliamenthic acid** as a bioactive molecule and identifying areas for future investigation.

Chemical and Physical Properties

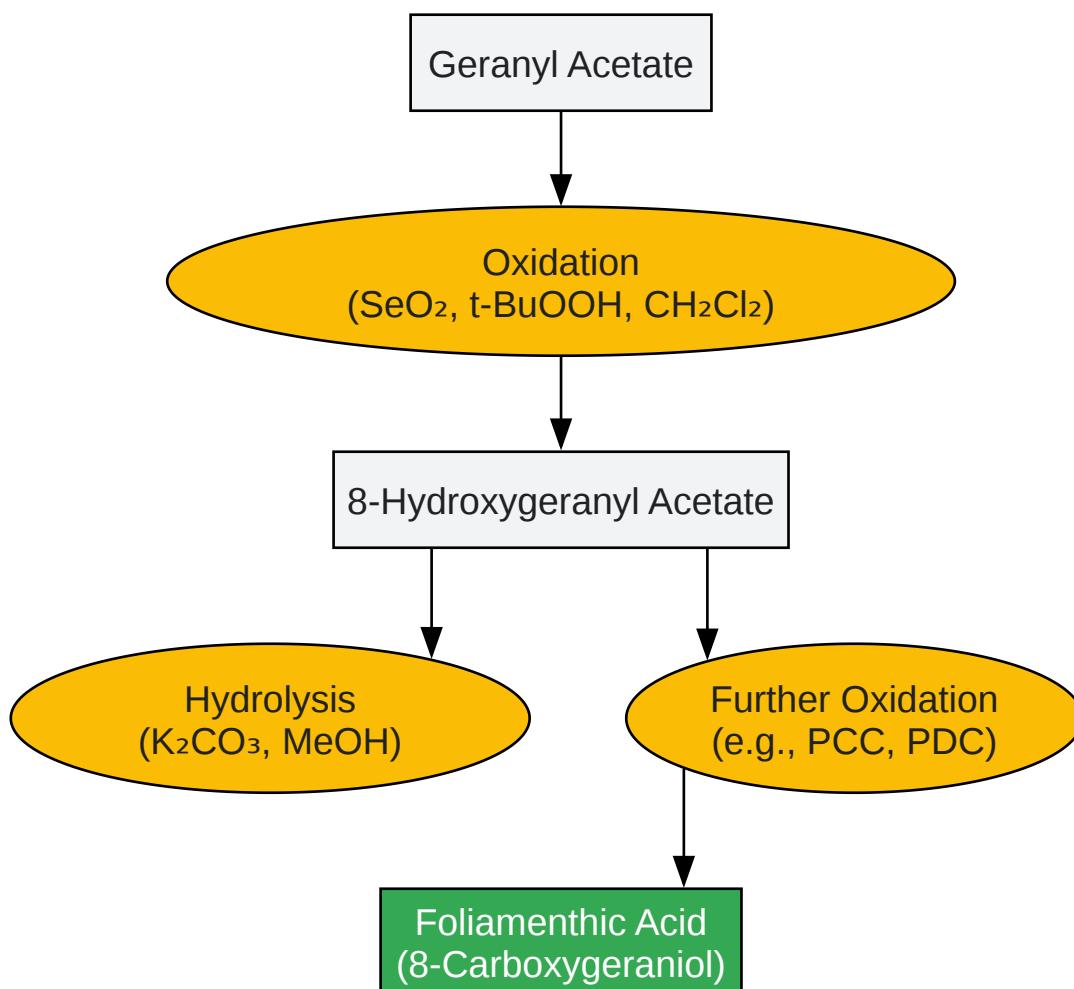
Foliamenthic acid is a derivative of geraniol, a widely occurring monoterpane alcohol. Its structure is characterized by a carboxylic acid group at the C8 position.

Property	Value	Source
CAS Number	26187-80-4	N/A
Molecular Formula	C ₁₀ H ₁₆ O ₃	N/A
Molecular Weight	184.23 g/mol	N/A
IUPAC Name	(2E,6E)-8-hydroxy-2,6-dimethyl-2,6-octadienoic acid	N/A
Synonyms	Foliamenthoic acid, 8-Carboxygeraniol	N/A

Synthesis

A specific, detailed synthesis protocol for **Foliamenthoic acid** is not readily available in the current literature. However, a plausible synthetic route can be extrapolated from the synthesis of its close structural analog, 8-hydroxygeraniol. The following proposed workflow involves the oxidation of geranyl acetate.

Proposed Synthetic Workflow



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Caption: Proposed synthesis of **Foliamenthic acid** from Geranyl Acetate.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from the synthesis of 8-hydroxygeraniol and is proposed as a potential method for synthesizing **Foliamenthic acid**.

Step 1: Oxidation of Geranyl Acetate to 8-Oxogeranyl Acetate

- Materials: Geranyl acetate, Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC), Dichloromethane (CH_2Cl_2), Celite or Silica gel.
- Procedure:

1. Dissolve geranyl acetate in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
2. Add PCC or PDC to the solution in portions while stirring. The reaction is exothermic and should be cooled in an ice bath if necessary.
3. Monitor the reaction progress by thin-layer chromatography (TLC).
4. Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite or silica gel to remove the chromium salts.
5. Concentrate the filtrate under reduced pressure to obtain crude 8-oxogeranyl acetate.
6. Purify the crude product by column chromatography on silica gel.

Step 2: Oxidation of 8-Oxogeranyl Acetate to **Foliamentic Acid**

- Materials: 8-Oxogeranyl acetate, Jones reagent (CrO_3 in H_2SO_4 /acetone) or other suitable oxidizing agent, Acetone, Isopropanol.
- Procedure:
 1. Dissolve the purified 8-oxogeranyl acetate in acetone.
 2. Cool the solution in an ice bath and add Jones reagent dropwise with vigorous stirring. The color of the solution will change from orange to green.
 3. After the addition is complete, continue stirring for a few hours at room temperature, monitoring the reaction by TLC.
 4. Quench the reaction by adding isopropanol until the orange color disappears completely.
 5. Remove the acetone under reduced pressure.
 6. Extract the aqueous residue with diethyl ether or ethyl acetate.
 7. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

8. Purify the resulting crude **Foliamenthic acid** by column chromatography or recrystallization.

Biological Activities and Experimental Protocols

Foliamenthic acid has been identified as a constituent of *Nymphoides indica*, a plant with traditional medicinal uses for conditions like diabetes. Preliminary studies have indicated several potential biological activities.

Antidiabetic Activity: α -Glucosidase Inhibition

Foliamenthic acid has been shown to exhibit α -glucosidase inhibitory activity, suggesting its potential in managing postprandial hyperglycemia.

Quantitative Data:

Compound	α -Glucosidase Inhibition	IC ₅₀ (μ M)	Source
Foliamenthoic acid	Exhibited	Not Reported	[1]

Experimental Protocol: α -Glucosidase Inhibition Assay

This is a general protocol for determining α -glucosidase inhibitory activity.

- Materials: α -Glucosidase from *Saccharomyces cerevisiae*, p-nitrophenyl- α -D-glucopyranoside (pNPG), Phosphate buffer (pH 6.8), Test compound (**Foliamenthic acid**), Acarbose (positive control), Dimethyl sulfoxide (DMSO), 96-well microplate, Microplate reader.
- Procedure:
 1. Prepare a stock solution of **Foliamenthic acid** in DMSO.
 2. In a 96-well plate, add 50 μ L of phosphate buffer, 10 μ L of the test compound solution at various concentrations, and 20 μ L of α -glucosidase solution (0.5 U/mL).
 3. Incubate the plate at 37°C for 15 minutes.

4. Initiate the reaction by adding 20 μ L of pNPG solution (5 mM).
5. Incubate the plate at 37°C for another 15 minutes.
6. Stop the reaction by adding 50 μ L of Na₂CO₃ solution (0.1 M).
7. Measure the absorbance at 405 nm using a microplate reader.
8. Acarbose is used as a positive control.
9. The percentage of inhibition is calculated using the formula: % Inhibition = [(A_{control} - A_{sample}) / A_{control}] * 100
10. The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Antimicrobial Activity

While specific data for **Foliamenthic acid** is lacking, related monoterpenoids have demonstrated antimicrobial properties.

Quantitative Data:

Compound	Organism	MIC (μ g/mL)	Source
Foliamenthoic acid	Not Reported	Not Reported	N/A

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This is a standard protocol for determining the MIC of a compound.

- Materials: Bacterial or fungal strains, Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi), Test compound (**Foliamenthic acid**), Standard antibiotic/antifungal (e.g., ciprofloxacin, fluconazole), 96-well microplate, Spectrophotometer or microplate reader.
- Procedure:
 1. Prepare a stock solution of **Foliamenthic acid** in a suitable solvent (e.g., DMSO).

2. Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.
3. Prepare a microbial inoculum standardized to a specific concentration (e.g., 5×10^5 CFU/mL).
4. Inoculate each well with the microbial suspension.
5. Include a positive control (microbes in broth without the compound) and a negative control (broth only).
6. Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
7. The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Antiprotozoal Activity

Although no direct data exists for **Foliamentic acid**, a flavonoid isolated from the same plant extract (*Nymphoides indica*) has shown antiprotozoal activity. This suggests that other constituents, including **Foliamentic acid**, may also possess such properties.

Quantitative Data (for a related compound from the same source):

Compound	Organism	IC ₅₀ (μM)	Source
3,7-di-O-methylquercetin-4'-O-β-glucoside	Trypanosoma brucei	8	[1]
Leishmania infantum	32	[1]	
Trypanosoma cruzi	30	[1]	

Experimental Protocol: In Vitro Antiprotozoal Assay (General)

- Materials: Protozoan parasite culture (*Trypanosoma brucei*, *Leishmania infantum*, or *Trypanosoma cruzi*), Appropriate culture medium, Test compound (**Foliamentic acid**),

Reference drug (e.g., suramin for *T. brucei*, miltefosine for *L. infantum*, benznidazole for *T. cruzi*), 96-well microplate, Resazurin or similar viability dye, Fluorometer or spectrophotometer.

- Procedure:

1. Culture the parasites to the appropriate life stage (e.g., bloodstream form trypomastigotes for *T. brucei*, amastigotes for *L. infantum*, epimastigotes for *T. cruzi*).
2. Seed the parasites into a 96-well plate at a defined density.
3. Add serial dilutions of **Foliamenthic acid** to the wells.
4. Include a positive control (parasites with reference drug) and a negative control (parasites with vehicle).
5. Incubate the plate under conditions suitable for the specific parasite.
6. After the incubation period (e.g., 72 hours), add a viability indicator like resazurin.
7. Measure the fluorescence or absorbance to determine parasite viability.
8. Calculate the IC_{50} value from the dose-response curve.

Antioxidant Activity

The antioxidant potential of **Foliamenthic acid** has not been quantitatively determined.

Quantitative Data:

Compound	Assay	IC_{50} (μ g/mL)	Source
Foliamenthoic acid	Not Reported	Not Reported	N/A

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common method to assess antioxidant activity.

- Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH), Methanol, Test compound (**Foliamentic acid**), Ascorbic acid (positive control), 96-well microplate, Spectrophotometer.
- Procedure:
 1. Prepare a stock solution of **Foliamentic acid** in methanol.
 2. Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
 3. In a 96-well plate, add different concentrations of the test compound.
 4. Add the DPPH solution to each well.
 5. Incubate the plate in the dark at room temperature for 30 minutes.
 6. Measure the absorbance at 517 nm.
 7. Ascorbic acid is used as a positive control.
 8. The percentage of scavenging activity is calculated as: % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$
 9. The IC₅₀ value is determined from the plot of scavenging activity against concentration.

Pharmacokinetics and Toxicity

Specific pharmacokinetic and toxicity data for **Foliamentic acid** are not available. However, studies on its precursor, geraniol, provide some insights. 8-Carboxygeraniol (**Foliamentic acid**) has been identified as a urinary metabolite of geraniol in rats, indicating that geraniol is oxidized in vivo to form **Foliamentic acid**^[2].

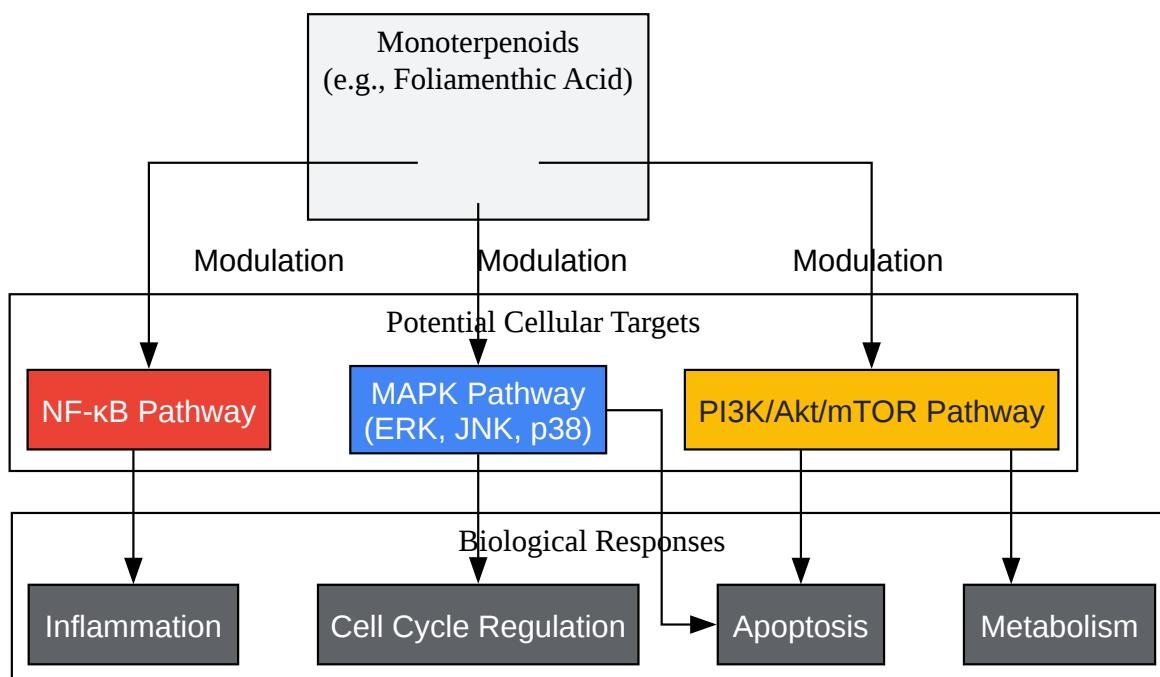
Pharmacokinetic Data for Geraniol (Precursor):

Parameter	Value	Species	Source
Half-life (intravenous)	~12.5 minutes	Rat	
Oral Bioavailability (emulsified)	~92%	Rat	

Further research is required to determine the specific pharmacokinetic profile and toxicity of **Foliamenthic acid**.

Potential Signaling Pathways

While the specific signaling pathways modulated by **Foliamenthic acid** have not been elucidated, monoterpenoids as a class are known to interact with various cellular signaling cascades.



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Caption: Potential signaling pathways modulated by monoterpenoids.

Further research is needed to determine which of these, if any, are specifically affected by **Foliamenthic acid** and the precise mechanisms of interaction.

Conclusion and Future Directions

Foliamenthic acid is a monoterpenoid with demonstrated α -glucosidase inhibitory activity and potential for other biological effects, including antimicrobial and antiprotozoal actions. This guide has summarized the currently available information and provided hypothetical, yet plausible, experimental frameworks for its further investigation.

Key areas for future research include:

- Development of a specific and efficient synthesis protocol.
- Comprehensive evaluation of its biological activities with quantitative data (IC₅₀, MIC).
- In-depth studies on its mechanism of action, including the identification of specific molecular targets and signaling pathways.
- Thorough investigation of its pharmacokinetic profile and toxicological assessment.
- In vivo studies to validate its therapeutic potential.

The information presented here serves as a foundational resource for scientists and researchers interested in exploring the therapeutic potential of **Foliamenthic acid**.

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